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molecular formula C11H8O2 B583944 naphthalene-2-carboxylic acid CAS No. 1346602-42-3

naphthalene-2-carboxylic acid

Cat. No. B583944
M. Wt: 178.137
InChI Key: UOBYKYZJUGYBDK-MROVPUMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05212303

Procedure details

33.3 g (79 mmol) of the compound produced in part (a) above, dissolved in 200 ml of THF are slowly added to a suspension of magnesium (2.9 g, 118 Atg) in 60 ml of THF. Once the addition is complete, the mixture is heated at reflux for 2 hours at which point the temperature of the mixture is permitted to return to ambient temperature. 10.8 g (79 mmol) of anhydrous zinc chloride are added and the mixture is stirred for one hour at ambient temperature, at which point 10.5 g (39.5 mmol) of methyl 6-bromo-2-naphthoate and 500 mg of NiCl2 /DPPE complex are added. This mixture is then stirred for 2 hours at ambient temperature, poured into water, extracted with CH2Cl2, dried and evaporated. The residue is chromatographed on a silica column (eluant: mixture of heptane (70%) and ether (30%). 18.5 (90%) of the methyl ester of 6-[3-(1-adamantyl)-4 ™tert.butyldimethylsilyloxyphenyl]-2-naphthoic acid are obtained. Melting point: 152°-153° C.
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
10.8 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([C:13]([O:15]C)=[O:14])[CH:7]=[CH:6]2.O>C1COCC1.[Cl-].[Zn+2].[Cl-]>[CH:9]1[C:10]2[C:5](=[CH:4][CH:3]=[CH:12][CH:11]=2)[CH:6]=[CH:7][C:8]=1[C:13]([OH:15])=[O:14] |f:4.5.6|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
[Mg]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.5 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)C(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
10.8 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture is then stirred for 2 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours at which point the temperature of the mixture
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to return to ambient temperature
ADDITION
Type
ADDITION
Details
are added
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on a silica column (eluant
ADDITION
Type
ADDITION
Details
mixture of heptane (70%) and ether (30%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05212303

Procedure details

33.3 g (79 mmol) of the compound produced in part (a) above, dissolved in 200 ml of THF are slowly added to a suspension of magnesium (2.9 g, 118 Atg) in 60 ml of THF. Once the addition is complete, the mixture is heated at reflux for 2 hours at which point the temperature of the mixture is permitted to return to ambient temperature. 10.8 g (79 mmol) of anhydrous zinc chloride are added and the mixture is stirred for one hour at ambient temperature, at which point 10.5 g (39.5 mmol) of methyl 6-bromo-2-naphthoate and 500 mg of NiCl2 /DPPE complex are added. This mixture is then stirred for 2 hours at ambient temperature, poured into water, extracted with CH2Cl2, dried and evaporated. The residue is chromatographed on a silica column (eluant: mixture of heptane (70%) and ether (30%). 18.5 (90%) of the methyl ester of 6-[3-(1-adamantyl)-4 ™tert.butyldimethylsilyloxyphenyl]-2-naphthoic acid are obtained. Melting point: 152°-153° C.
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
10.8 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([C:13]([O:15]C)=[O:14])[CH:7]=[CH:6]2.O>C1COCC1.[Cl-].[Zn+2].[Cl-]>[CH:9]1[C:10]2[C:5](=[CH:4][CH:3]=[CH:12][CH:11]=2)[CH:6]=[CH:7][C:8]=1[C:13]([OH:15])=[O:14] |f:4.5.6|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
[Mg]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.5 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)C(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
10.8 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture is then stirred for 2 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours at which point the temperature of the mixture
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to return to ambient temperature
ADDITION
Type
ADDITION
Details
are added
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on a silica column (eluant
ADDITION
Type
ADDITION
Details
mixture of heptane (70%) and ether (30%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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